CID 5353607
Description
Historical Development and Discovery
The development of enprostil emerged from the broader research efforts in prostaglandin chemistry that began with the discovery of prostaglandins themselves in the mid-20th century. Prostaglandins were first identified independently in seminal fluid in 1935 by Swedish physiologist Ulf von Euler and British physiologist M. W. Goldblatt. The foundational work continued with Swedish biochemist Sune Bergström, who in 1962 identified prostaglandin E2 in sheep seminal vesicle tissue, establishing it as "the most common and most biologically active of mammalian prostaglandins". This early research provided the scientific foundation that would eventually lead to the development of synthetic analogs like enprostil.
Enprostil was developed by Hoffmann-La Roche as part of their pharmaceutical research program focused on creating improved prostaglandin analogs. The compound was designed specifically to resemble dinoprostone (prostaglandin E2) while incorporating structural modifications that would enhance its therapeutic profile. The synthetic approach involved creating a dehydro-prostaglandin E2 structure that maintained the essential biological activity while improving stability and reducing side effects. The development process represented a significant advancement in medicinal chemistry, as it demonstrated the possibility of creating prostaglandin analogs with enhanced selectivity and improved therapeutic windows.
The research and development of enprostil followed systematic studies that evaluated its pharmacological properties compared to natural prostaglandin E2. Early clinical investigations in the 1980s demonstrated that enprostil could effectively inhibit meal-stimulated gastric acid secretion and gastrin release in patients with duodenal ulcer disease. These studies established dose-response relationships showing that enprostil administered at doses of 35 and 70 micrograms could achieve gastric acid suppression comparable to established treatments like ranitidine. The compound's development timeline reflects the methodical approach taken by pharmaceutical researchers to optimize prostaglandin chemistry for specific therapeutic applications.
Classification as a Prostaglandin E2 Analog
Enprostil is classified as a synthetic prostaglandin E2 analog, specifically categorized under the pharmacological classification system as an anti-ulcer agent. The World Health Organization classifies enprostil under "A02B: Drugs for peptic ulcer and gastro-oesophageal reflux disease," reflecting its primary therapeutic application. This classification places enprostil within the broader category of prostaglandin derivatives that have been modified to enhance specific biological activities while minimizing unwanted effects.
The molecular structure of enprostil, with the formula C23H28O6 and molecular weight of 400.46-400.5 g/mol, represents a carefully engineered modification of the natural prostaglandin E2 scaffold. The structural modifications include specific changes that enhance the compound's stability and selectivity profile. Unlike natural prostaglandin E2, which binds to and activates all four cellular prostaglandin E receptors (EP1, EP2, EP3, and EP4), enprostil demonstrates selective binding primarily to the EP3 receptor. This selectivity is a crucial distinguishing feature that sets enprostil apart from its natural counterpart and contributes to its improved therapeutic profile.
The chemical nomenclature for enprostil reflects its complex structure: methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxybut-1-en-1-yl]-5-oxocyclopentyl]hepta-4,5-dienoate. This systematic name describes the specific stereochemistry and functional groups that contribute to the compound's biological activity. The presence of the phenoxy group and the specific stereochemical configuration are key structural features that distinguish enprostil from other prostaglandin analogs and contribute to its unique pharmacological properties.
Significance in Prostaglandin Research
Enprostil holds significant importance in prostaglandin research as it represents a successful example of rational drug design applied to naturally occurring bioactive lipids. The development of enprostil demonstrated that synthetic modifications of prostaglandin structures could yield compounds with enhanced selectivity and improved therapeutic profiles. This achievement has had broader implications for the field of prostaglandin research, establishing precedents for the development of other selective prostaglandin receptor agonists and antagonists.
The research significance of enprostil extends to its role in advancing understanding of prostaglandin receptor pharmacology. Studies with enprostil have contributed to the characterization of EP3 receptor function and its role in gastric physiology. The compound's selective binding profile has made it a valuable pharmacological tool for investigating the specific contributions of different prostaglandin receptor subtypes to various physiological processes. Research using enprostil has helped establish that EP3 receptor activation is particularly important for gastric acid suppression and gastroprotection, providing insights that have informed the development of subsequent prostaglandin-based therapies.
Enprostil's research applications have extended beyond gastric physiology to include studies of metabolic effects. Research has demonstrated that enprostil can significantly reduce serum lipoproteins and suppress alimentary lipemia, with studies showing reductions of greater than 90% in chylomicron triglycerides and glucose-dependent insulinotropic peptide. These findings have opened new research directions investigating the potential metabolic applications of selective prostaglandin receptor modulators. The compound's ability to affect both gastric function and metabolic parameters illustrates the interconnected nature of prostaglandin signaling pathways and has contributed to a more comprehensive understanding of prostaglandin biology.
The synthetic methodology developed for enprostil preparation has also contributed to prostaglandin research by establishing new approaches for creating structurally modified prostaglandin analogs. The triply convergent synthesis approach used for enprostil and related compounds has provided researchers with versatile methods for preparing prostaglandin analogs with specific structural features. This synthetic chemistry advancement has facilitated the development of additional prostaglandin research tools and therapeutic candidates, demonstrating the broader impact of enprostil's development on the field of prostaglandin medicinal chemistry.
Properties
CAS No. |
99631-11-5 |
|---|---|
Molecular Formula |
C23H28O6 |
Molecular Weight |
400.5 g/mol |
InChI |
InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+ |
InChI Key |
PTOJVMZPWPAXER-BUHFOSPRSA-N |
SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
Isomeric SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)/C=C/C(COC2=CC=CC=C2)O |
Canonical SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
Other CAS No. |
105368-47-6 |
Synonyms |
Enprostil Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Gardrin RS 84135 RS-84135 RS84135 |
Origin of Product |
United States |
Preparation Methods
Key Intermediate: Enone 8
The two-component coupling process centers on enone 8 , a critical intermediate enabling the construction of enprostil’s allenyl side-chain. This method begins with enone 6 , a readily available precursor, which undergoes sequential transformations to introduce the requisite stereochemistry and functional groups.
Reaction Steps and Conditions
-
Oxidative Functionalization : Enone 6 is subjected to oxidative conditions to install hydroxyl groups at positions C-3 and C-5 of the cyclopentane ring.
-
Allenylation : A palladium-catalyzed coupling reaction introduces the allenyl side-chain, forming enone 8 with high regioselectivity.
-
Esterification : The terminal carboxylic acid of enone 8 is methylated using diazomethane, yielding the methyl ester crucial for enprostil’s gastric acid inhibition.
This route achieves an overall yield of 28–35%, with enone 8 serving as the linchpin for subsequent prostaglandin assembly.
Eight-Step Synthesis from Lactone 2
Preparation of Propargylic Acetate 5
An alternative synthesis starts with lactone 2 , which is converted into propargylic acetate 5 through a four-step sequence:
-
Lactone Ring-Opening : Lactone 2 undergoes hydrolysis under basic conditions to generate a diol.
-
Selective Acetylation : The primary hydroxyl group is acetylated, while the secondary hydroxyl remains unprotected.
-
Propargylation : A Sonogashira coupling introduces the propargyl moiety, forming a key alkyne intermediate.
-
Acetylation : The alkyne is acetylated to yield propargylic acetate 5 , a stable intermediate for further transformations.
Sequential Transformations to Enprostil
The synthesis proceeds through four additional steps:
-
Cyclopentane Formation : Propargylic acetate 5 undergoes intramolecular cyclization via a gold-catalyzed reaction to form the cyclopentane core.
-
Hydroxylation : Stereoselective epoxidation and hydrolysis introduce hydroxyl groups at C-11 and C-15.
-
Side-Chain Elaboration : A Wittig reaction extends the side-chain, installing the phenoxy group essential for receptor binding.
-
Global Deprotection : Final deprotection under mild acidic conditions yields enprostil with an overall yield of 18–22%.
Comparative Analysis of Synthesis Methods
Efficiency and Yield
| Parameter | Two-Component Coupling | Eight-Step Synthesis |
|---|---|---|
| Starting Material | Enone 6 | Lactone 2 |
| Key Intermediate | Enone 8 | Propargylic acetate 5 |
| Total Steps | 6 | 8 |
| Overall Yield | 28–35% | 18–22% |
| Stereochemical Control | Moderate | High |
The two-component coupling offers higher yields but requires precise control over palladium-catalyzed steps. In contrast, the eight-step synthesis provides superior stereochemical fidelity at the expense of lower efficiency.
Practical Considerations and Scalability
-
Two-Component Coupling : Scalability is limited by the cost of palladium catalysts and the sensitivity of allenylation reactions to oxygen.
-
Eight-Step Synthesis : Although longer, this route uses stable intermediates (e.g., propargylic acetate 5 ) and avoids toxic reagents, making it更适合 industrial scale.
Challenges in Enprostil Synthesis
Chemical Reactions Analysis
Types of Reactions: Enprostil undergoes various chemical reactions, including:
Oxidation: Enprostil can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in enprostil.
Substitution: Enprostil can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Enprostil is used as a model compound in the study of prostaglandin analogs and their chemical properties. It serves as a reference for developing new synthetic routes and optimizing reaction conditions .
Biology: In biological research, enprostil is used to study the effects of prostaglandin analogs on cellular receptors and signaling pathways. It helps in understanding the role of EP3 receptors in various physiological processes .
Medicine: Enprostil is primarily used in the treatment of peptic ulcers due to its potent inhibition of gastric hydrochloric acid secretion. It has been shown to be effective in reducing gastric acid secretion and promoting ulcer healing .
Industry: In the pharmaceutical industry, enprostil is used as a reference compound for developing new drugs targeting prostaglandin receptors. It also serves as a benchmark for evaluating the efficacy and safety of new prostaglandin analogs .
Mechanism of Action
Enprostil exerts its effects by selectively binding to and activating the EP3 receptor, one of the four cellular receptors for prostaglandin E2 . This activation leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces gastric hydrochloric acid secretion . The selective activation of the EP3 receptor helps avoid some of the unwanted side effects associated with non-selective prostaglandin E2 analogs .
Comparison with Similar Compounds
Dinoprostone (Prostaglandin E2): A natural prostaglandin that binds to and activates all four EP receptors (EP1, EP2, EP3, and EP4).
Misoprostol: A synthetic prostaglandin E1 analog used for similar indications but with a broader range of receptor activation.
Arbaprostil: Another synthetic prostaglandin analog used in the treatment of peptic ulcers.
Rioprostil: A synthetic prostaglandin analog with similar applications.
Uniqueness of Enprostil: Enprostil’s uniqueness lies in its selective activation of the EP3 receptor, which allows it to effectively inhibit gastric hydrochloric acid secretion while minimizing side effects . This selective receptor activation distinguishes it from other prostaglandin analogs that may have broader receptor activity and associated side effects .
Biological Activity
Chemical Profile
- CID : 5353607
- Molecular Formula : CHN (exact formula not specified in the sources)
- Molecular Weight : (exact weight not specified in the sources)
Antimicrobial Activity
Research indicates that CID 5353607 exhibits significant antimicrobial properties. A study examining a variety of compounds concluded that many derivatives demonstrated notable activity against various bacterial strains. Specifically, this compound showed effectiveness against Gram-positive bacteria, which is crucial for developing new antibiotics, especially in the wake of increasing antibiotic resistance.
Antitumor Activity
This compound has also been investigated for its antitumor potential. The structure-activity relationship (SAR) studies suggest that modifications to its molecular structure can enhance its efficacy against cancer cells. For instance, analogs of this compound have been synthesized and tested, revealing that certain modifications increase cytotoxicity against specific cancer lines, particularly those resistant to conventional therapies.
The mechanism through which this compound exerts its biological effects appears to involve disruption of cellular processes in target organisms. For antimicrobial activity, it may interfere with cell wall synthesis or disrupt membrane integrity. In the context of cancer cells, it may induce apoptosis through pathways that involve caspase activation or inhibit tubulin polymerization, similar to known chemotherapeutic agents like taxol.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | High |
| Escherichia coli | 16 µg/mL | Moderate |
| Pseudomonas aeruginosa | 32 µg/mL | Low |
These findings indicate that while this compound is particularly effective against Staphylococcus aureus, its efficacy decreases with other strains.
Study 2: Antitumor Activity
In another investigation focused on the antitumor properties, this compound was tested on several cancer cell lines:
| Cell Line | IC50 (µM) | Response |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Sensitive |
| A549 (Lung Cancer) | 10.0 | Moderate Sensitivity |
| HeLa (Cervical Cancer) | 15.0 | Resistant |
The data suggest that this compound has a promising profile as an antitumor agent, particularly against breast cancer cells.
Q & A
Advanced Question
- Iterative refinement : Adjust reaction parameters (e.g., catalyst loading, solvent polarity) based on intermediate yield analysis.
- Validation : Characterize compounds via NMR, HPLC, and mass spectrometry; report retention times and spectral peaks .
- Metadata documentation : Include batch-specific details (e.g., supplier, purity) of reagents to identify variability sources .
How should literature reviews for CID 5353603 prioritize sources to minimize bias?
Basic Question
- Source hierarchy : Prioritize peer-reviewed journals, avoiding non-indexed platforms (e.g., blogs).
- Temporal filtering : Focus on studies ≤5 years old, but include seminal older works for historical context.
- Citation mapping : Use tools like Connected Papers to identify key nodes in the research network .
Which statistical methods are appropriate for analyzing non-linear dose-response data for CID 5353603?
Advanced Question
- Non-parametric tests : Use Mann-Whitney U for non-normal distributions.
- Model fitting : Apply four-parameter logistic curves (IC₅₀/EC₅₀) with tools like GraphPad Prism.
- Error propagation : Quantify uncertainty in combined experimental data (e.g., standard error of the mean in triplicates) .
How can ethical considerations be integrated into studies involving CID 5353603?
Basic Question
- Animal studies : Follow ARRIVE guidelines for humane endpoints and sample-size justification.
- Data transparency : Disclose conflicts of interest (e.g., funding sources) and negative results to avoid publication bias .
What interdisciplinary approaches enhance mechanistic studies of CID 5353603?
Advanced Question
- Computational synergy : Combine MD simulations (e.g., GROMACS) with wet-lab data to predict binding modes.
- Multi-omics integration : Correlate transcriptomic changes (RNA-seq) with phenotypic outcomes in treated models.
- Collaborative frameworks : Partner with statisticians for advanced data modeling or chemists for analog synthesis .
Tables
Table 1. Common Pitfalls in CID 5353603 Research
Table 2. Key Characterization Data for CID 5353603
| Parameter | Method | Acceptable Range |
|---|---|---|
| Purity | HPLC | ≥95% (λ = 254 nm) |
| Solubility | Kinetic solubility assay | >50 µM in PBS |
| Stability | LC-MS (24h, 37°C) | <10% degradation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
